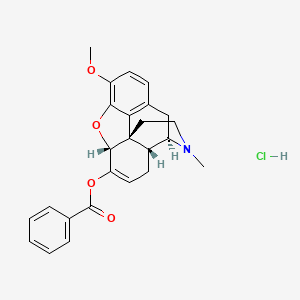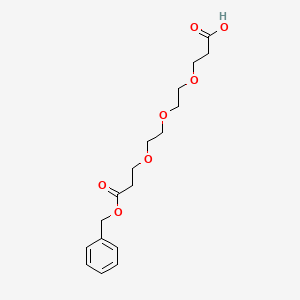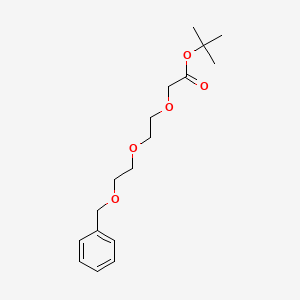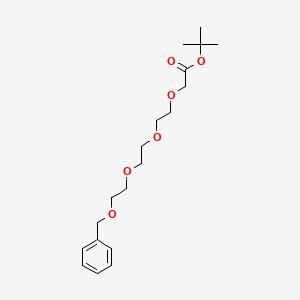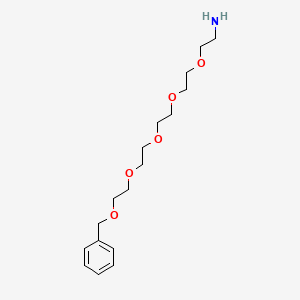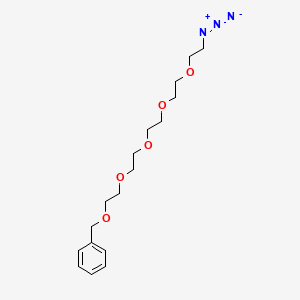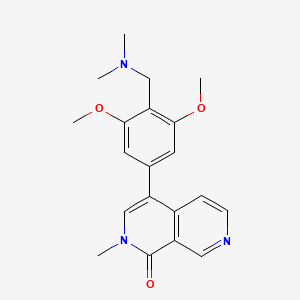
BI-7273
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One” has a molecular formula of C20H23N3O3 and a molecular weight of 353.4 g/mol . It is also known by other names such as BI-7273 and CHEMBL3823478 .
Molecular Structure Analysis
The compound has a complex structure with a naphthyridinone core and a dimethylamino group attached to a dimethoxyphenyl group . The InChI string for the compound isInChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Inhibition du domaine bromodomaine de BRD9
BI-7273 est un inhibiteur puissant du domaine bromodomaine de BRD9 {svg_1}. Il se lie au domaine bromodomaine de BRD9 avec une constante de dissociation (Kd) de 15,4 nM et une CI50 de 19 nM {svg_2}. Cela en fait un outil précieux dans la recherche pour comprendre le rôle de BRD9 dans divers processus biologiques et maladies.
Thérapies anticancéreuses
This compound a montré un potentiel dans les thérapies anticancéreuses, en particulier dans le traitement de la leucémie aiguë myéloïde (LAM) {svg_3}. Il limite sélectivement la prolifération des cellules LAM et empêche l'activation de l'oncogène MYC {svg_4}.
Ciblage des complexes SWI/SNF
This compound est utilisé dans la recherche ciblant les complexes SWI/SNF dans le cancer {svg_5}. Ces complexes sont une caractéristique importante du cancer, ce qui en fait des cibles attrayantes pour l'intervention thérapeutique {svg_6}. This compound, en tant qu'inhibiteur de BRD9, peut perturber l'activité de ces complexes {svg_7}.
Étude de l'épigénétique
Étant donné son rôle dans l'inhibition de BRD9, une protéine impliquée dans la lecture de la chromatine, this compound est utile dans l'étude de l'épigénétique {svg_8}. Il peut aider les chercheurs à comprendre comment les changements dans l'emballage de l'ADN influencent l'expression des gènes et contribuent aux maladies.
Développement de PROTAC
This compound a été utilisé dans le développement de chimères de ciblage de la protéolyse (PROTAC) {svg_9}. Ce sont des médicaments conçus pour dégrader des protéines spécifiques dans la cellule. En reliant this compound à une entité de liaison à la ligase E3, les chercheurs peuvent promouvoir la dégradation de BRD9 {svg_10}.
Compréhension des programmes transcriptionnels MYC
This compound a été utilisé pour étudier les programmes transcriptionnels MYC dans les cellules LAM {svg_11}. Les cellules LAM dépendent de BRD9 pour maintenir l'expression de l'oncogène MYC et des programmes transcriptionnels MYC {svg_12}. Par conséquent, this compound peut fournir des informations sur la manière dont ces programmes contribuent à la LAM.
Mécanisme D'action
Target of Action
This compound is a potent dual inhibitor of BRD7 and BRD9 , two proteins that contain a single acetyl-lysine reader bromodomain and are components of the chromatin remodeling SWI/SNF BAF complex . The IC50 values for BRD7 and BRD9 are 117 nM and 19 nM respectively .
Mode of Action
This compound binds with high affinity to BRD9 and BRD7 . This binding inhibits the function of these proteins, disrupting the activity of the SWI/SNF BAF complex . This complex plays a crucial role in chromatin remodeling, which is a key process in regulating gene expression .
Biochemical Pathways
The SWI/SNF BAF complex, of which BRD7 and BRD9 are components, is one of four mammalian chromatin remodeling complexes . By inhibiting BRD7 and BRD9, this compound disrupts the function of this complex, potentially affecting a wide range of genes and biochemical pathways .
Pharmacokinetics
This compound has good ADME parameters, making it suitable for both in vitro and in vivo experiments . It has good oral bioavailability and has shown moderate to high absorptive permeability . The compound also has a logP value of 2.0, indicating its lipophilicity .
Result of Action
The inhibition of BRD7 and BRD9 by this compound disrupts the function of the SWI/SNF BAF complex . This can lead to changes in gene expression, potentially affecting a wide range of cellular processes . For example, BRD9 has been shown to be required for the proliferation of acute myeloid leukemia (AML) cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as pH and the presence of other substances in the environment . .
Propriétés
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?
A: this compound is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, this compound disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, this compound has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of this compound. []
Q2: How does the efficacy of this compound differ between gastric cancer cells with varying BRD9 expression levels?
A: Research indicates that this compound exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to this compound compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that this compound might be particularly effective in targeting cancers with high BRD9 expression.
Q3: Can this compound enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?
A: Studies using MGC-803 cells suggest that this compound can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []
Q4: What are the structural characteristics of this compound?
A: this compound is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how this compound interacts with the binding pocket of the BRD9 bromodomain. [, ]
Q5: Has this compound been tested in in vivo models, and if so, what were the results?
A: Yes, this compound has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for this compound in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


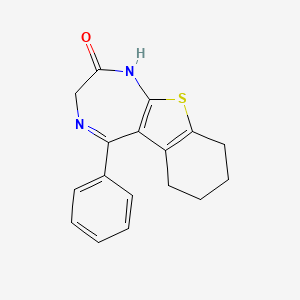
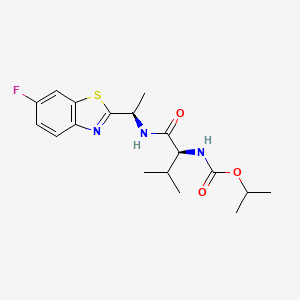
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
